molecular formula C₁₉H₂₀D₅BN₄O₄ B1152658 (1S,2S)-Bortezomib-d5

(1S,2S)-Bortezomib-d5

Cat. No.: B1152658
M. Wt: 389.27
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S)-Bortezomib-d5 (CAS Number: 1133706-15-6) is a deuterated analog of Bortezomib, a first-in-class, reversible proteasome inhibitor. With a molecular formula of C19H20D5BN4O4 and a molecular weight of 389.3 g/mol, this stable isotopically labeled compound is characterized by five deuterium atoms incorporated into the phenyl moiety of its structure . It is supplied with comprehensive characterization data compliant with regulatory guidelines, making it an essential and reliable tool for analytical research and development . The primary application of this compound is to serve as a critical internal standard in quantitative bioanalytical methods, particularly when using techniques such as Ultrahigh-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UPLC-MS/MS) . Its use is crucial for ensuring accuracy, precision, and reproducibility during the method development, validation (AMV), and Quality Control (QC) stages for pharmaceutical applications like Abbreviated New Drug Applications (ANDA) . By using this deuterated standard, researchers can effectively correct for variations in sample preparation and instrument analysis, leading to highly reliable pharmacokinetic and metabolism studies for the parent drug, Bortezomib. Bortezomib, the parent compound, is a dipeptide boronic acid that acts as a potent, selective, and reversible inhibitor of the 26S proteasome . Its main mechanism of action involves binding the chymotrypsin-like activity of the β5 subunit within the 20S core particle of the proteasome . By inhibiting the ubiquitin-proteasome pathway, Bortezomib disrupts the controlled degradation of intracellular proteins, leading to the accumulation of poly-ubiquitinated proteins and subsequent induction of endoplasmic reticulum stress, cell cycle arrest, and apoptosis in malignant cells . It is approved for the treatment of Multiple Myeloma and Mantle Cell Lymphoma and remains a key molecule in ongoing oncological research . This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic use. It is essential for researchers to handle this material with care in a controlled laboratory setting.

Properties

Molecular Formula

C₁₉H₂₀D₅BN₄O₄

Molecular Weight

389.27

Synonyms

B-[(1S)-3-methyl-1-[[(2S)-1-oxo-3-phenyl-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]butyl]-boronic Acid-d5; 

Origin of Product

United States

Advanced Synthetic Pathways and Isotopic Labeling Strategies for 1s,2s Bortezomib D5

Stereoselective Synthesis Methodologies for Bortezomib (B1684674) and its Deuterated Analogs

The synthesis of Bortezomib and its isotopologues is a multi-step process that hinges on the stereoselective formation of its two chiral centers. newdrugapprovals.org A common strategy involves the coupling of three key fragments: a pyrazinoyl group, L-phenylalanine, and an L-boronoleucine derivative. luxembourg-bio.com The stereochemistry of the final product is largely dictated by the chirality of the starting materials and the methods used for their coupling.

One established method for creating the crucial α-aminoboronic acid moiety with high stereoselectivity is the Matteson homologation. google.com This reaction utilizes a chiral auxiliary, such as (1S,2S,3R,5S)-pinanediol, to direct the stereochemical outcome. luxembourg-bio.comgoogle.com The process begins with a boronic ester which reacts with a lithium salt of dichloromethane (B109758) to form an α,α-dichloroboron ate complex. This complex then undergoes a stereoselective rearrangement, often catalyzed by zinc chloride, to yield an α-chloroboronic ester with a newly formed chiral center adjacent to the boron atom. google.com Subsequent reaction with an amine source, such as lithium hexamethyldisilazide (LiHMDS), followed by desilylation, affords the desired α-aminoboronic ester with high chiral purity. google.com

An alternative approach employs a racemic α-aminoboronic ester, such as a pinacol (B44631) derivative, as a key intermediate. newdrugapprovals.orggoogle.com This racemic mixture is then reacted with a protected L-phenylalanine derivative, like N-Boc-L-phenylalanine, to form a mixture of diastereomers. google.com These diastereomers can then be separated by methods such as crystallization or chromatography. newdrugapprovals.orggoogle.com Following separation, the desired diastereomer is deprotected and coupled with pyrazinecarboxylic acid to complete the Bortezomib backbone. luxembourg-bio.com Finally, the chiral auxiliary is removed, often through a transesterification reaction with isobutylboronic acid, to yield the final product. luxembourg-bio.com Solid-phase synthesis has also been explored as a method to streamline the process and facilitate purification. researchgate.net

Techniques for Site-Specific Deuterium (B1214612) Incorporation (e.g., phenyl-d5 labeling)

The introduction of deuterium atoms at specific positions within a molecule is essential for creating effective internal standards. chem-station.com For (1S,2S)-Bortezomib-d5, the deuterium atoms are located on the phenyl ring of the phenylalanine moiety. This is typically achieved by using a deuterated starting material, namely L-phenylalanine-d5.

The synthesis of L-phenylalanine-d5 itself can be accomplished through various methods, including iridium-catalyzed hydrogen isotope exchange (HIE) reactions. nih.govacs.org These reactions allow for the direct replacement of hydrogen atoms with deuterium on an aromatic ring. nih.gov The use of a directing group can enhance the selectivity of the deuteration process. acs.org Once the deuterated L-phenylalanine is obtained, it can be incorporated into the Bortezomib synthesis using the coupling strategies described in the previous section.

Challenges and Innovations in the Preparation and Purification of Deuterated Boronic Acid Derivatives

The synthesis and purification of boronic acids and their deuterated analogs present several challenges. Boronic acids are known to be prone to degradation under certain conditions, such as in the presence of copper catalysts, which can complicate synthetic steps that utilize such reagents. nih.gov They can also be difficult to purify using standard chromatographic techniques like silica (B1680970) gel chromatography, as they can stick to the stationary phase. researchgate.netreddit.com

Innovations in purification techniques have been developed to address these issues. One method involves the formation of a salt derivative of the boronic acid by treating the crude product with a base. google.com This salt can then be isolated and subsequently treated with an acid to regenerate the purified boronic acid. google.com Another technique is boronate affinity chromatography, which utilizes the ability of boronic acids to form reversible covalent bonds with diols. nih.gov Recrystallization from suitable solvents is also a common method for purifying boronic acids. researchgate.net

The synthesis of deuterated boronic acids introduces the additional challenge of maintaining isotopic purity throughout the synthetic and purification processes. It is crucial to avoid conditions that could lead to hydrogen-deuterium exchange with non-deuterated solvents or reagents. synmr.in

Isotopic Purity and Chemical Characterization for Research-Grade Compounds

Ensuring the isotopic and chemical purity of research-grade compounds like this compound is paramount for their use in quantitative bioanalysis. A variety of analytical techniques are employed to characterize these compounds thoroughly.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a powerful tool for determining isotopic purity. nih.govrsc.orgrsc.org By analyzing the mass-to-charge ratio of the molecule and its isotopologues, the percentage of deuterium incorporation can be accurately calculated. nih.govrsc.org This technique is highly sensitive and requires minimal sample consumption. nih.govresearchgate.net

Molecular rotational resonance (MRR) spectroscopy has emerged as a highly precise method for determining the isotopic composition of a sample. acs.org MRR can distinguish between different isotopomers, providing a complete picture of the isotopic distribution within the molecule. acs.org

The combination of these analytical methods allows for a comprehensive characterization of this compound, ensuring that it meets the stringent purity requirements for its intended use as a research-grade internal standard.

Quantitative Bioanalytical Methodologies and Applications Utilizing 1s,2s Bortezomib D5

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Bortezomib (B1684674) Quantification

LC-MS/MS has emerged as the preferred technique for the quantification of bortezomib in complex biological matrices due to its high sensitivity and specificity. The development of these methods involves meticulous optimization of both the chromatographic separation and mass spectrometric detection parameters, followed by rigorous validation to ensure reliable performance for research applications.

Optimization of Chromatographic Separation Parameters

Effective chromatographic separation is crucial for isolating bortezomib from endogenous matrix components and potential metabolites, thereby minimizing ion suppression and ensuring accurate quantification. Reversed-phase high-performance liquid chromatography (HPLC) is commonly employed, with C18 columns being a frequent choice. researchgate.netnih.gov

Several factors are optimized to achieve the desired separation, including the stationary phase, mobile phase composition, and flow rate. For instance, one method utilized an ACE 5CN column (150mm x 4.6mm) with an isocratic mobile phase of acetonitrile (B52724) and 10 mM ammonium (B1175870) formate (B1220265) buffer (75:25 v/v) at a flow rate of 1 ml/min, achieving a chromatographic run time of 3.5 minutes. researchgate.netjapsonline.com Another approach employed a C18, 2.1 x 50 mm column with a gradient elution consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. researchgate.net The use of ultra-high performance liquid chromatography (UHPLC) with smaller particle size columns, such as a BEH C18 column (1.7 µm particle size), can provide faster analysis times and improved resolution. nih.gov

Interactive Table: Chromatographic Conditions for Bortezomib Analysis

Parameter Method 1 Method 2 Method 3
Column ACE 5CN (150mm x 4.6mm) C18 (2.1 x 50 mm) BEH C18 (1.7 µm)
Mobile Phase A 10 mM Ammonium Formate Buffer 0.1% Formic Acid in Water Aqueous Formic Acid
Mobile Phase B Acetonitrile 0.1% Formic Acid in Acetonitrile Acetonitrile
Elution Mode Isocratic (25:75) Gradient Gradient
Flow Rate 1.0 ml/min Not Specified Not Specified
Run Time 3.5 min Not Specified Not Specified

Mass Spectrometric Detection Strategies, Including Multiple Reaction Monitoring (MRM) Transitions

Tandem mass spectrometry is employed for its high selectivity and sensitivity in detecting and quantifying bortezomib. proteomics.com.auwashington.edu The most common ionization technique is electrospray ionization (ESI) in the positive ion mode. nih.gov Quantification is typically performed using multiple reaction monitoring (MRM), a technique that involves selecting a specific precursor ion (the molecular ion of the analyte) and then monitoring a specific product ion that is formed upon fragmentation of the precursor. proteomics.com.auwashington.edu This two-stage mass filtering significantly enhances the signal-to-noise ratio and provides excellent specificity. washington.edu

For bortezomib, a common MRM transition is m/z 385.2 → 256.1. Another reported transition for quantification is m/z 367.3 → 226.3. researchgate.netjapsonline.com When using a deuterated internal standard such as (1S,2S)-Bortezomib-d5 (or a similar d3 variant), a distinct MRM transition is monitored to differentiate it from the unlabeled analyte. For Bortezomib-d3, the transition of m/z 370.3 → 229.2 has been utilized. researchgate.netjapsonline.com The selection of optimal precursor and product ions, along with collision energy, is a critical step in method development to achieve the highest sensitivity.

Interactive Table: MRM Transitions for Bortezomib and its Deuterated Analog

Compound Precursor Ion (m/z) Product Ion (m/z)
Bortezomib 385.2 256.1
Bortezomib 367.3 226.3
Bortezomib-d3 370.3 229.2

Rigorous Method Validation for Research Applications (e.g., linearity, accuracy, precision, recovery, matrix effects, selectivity)

A comprehensive validation process is essential to demonstrate that the analytical method is reliable and suitable for its intended purpose. This validation is performed in accordance with established guidelines and typically assesses several key parameters:

Linearity: The method should demonstrate a linear relationship between the analyte concentration and the detector response over a defined range. For bortezomib, linearity has been established in ranges such as 2 to 1000 ng/ml and 0.2 to 20.0 ng/mL, with correlation coefficients (r²) consistently greater than 0.99. researchgate.netjapsonline.comnih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. For bioanalytical methods, the accuracy should be within ±15% of the nominal concentration (±20% at the lower limit of quantification, LLOQ), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ). nih.govresearchgate.net

Recovery: This parameter assesses the efficiency of the extraction procedure. The average extraction recovery for bortezomib has been reported to be around 82.71%. researchgate.net

Matrix Effects: This evaluates the influence of co-eluting endogenous components from the biological matrix on the ionization of the analyte. The matrix effect should be minimal and consistent across different sources of the matrix. nih.gov

Selectivity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites and endogenous substances. nih.gov

Application of this compound as a Stable Isotope Internal Standard in Complex Biological Matrices

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative LC-MS/MS analysis. scispace.com A SIL-IS has the same physicochemical properties as the analyte, meaning it co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency (or suppression). scispace.com By adding a known amount of this compound to each sample at the beginning of the sample preparation process, it can effectively compensate for variations in sample handling and instrument response. researchgate.netjapsonline.com

The quantification is based on the ratio of the peak area of the analyte to the peak area of the SIL-IS. japsonline.com This ratiometric measurement significantly improves the precision and accuracy of the assay, particularly in complex biological matrices such as plasma, blood, or cell lysates, where variability is more pronounced. nih.govjapsonline.comnih.gov The use of a deuterated internal standard has been successfully applied in methods for quantifying bortezomib in human plasma and cultured myeloma cells. nih.govjapsonline.com

Research on Overcoming Analytical Challenges Associated with Deuterated Boronic Acid Analogs

While deuterated internal standards are highly effective, they are not without potential challenges. One issue can be the chromatographic separation of the deuterated standard from the unlabeled analyte, known as the isotope effect. scispace.com This is more likely to occur when deuterium (B1214612) is placed at a site involved in hydrogen bonding. Careful selection of the labeling position can minimize this effect.

Another consideration for boronic acids is their potential for degradation. For instance, copper-mediated degradation of boronic acids has been reported in the context of certain chemical reactions. nih.gov While not directly related to LC-MS/MS analysis, it highlights the inherent reactivity of the boronic acid moiety. Furthermore, protodeboronation, the cleavage of the carbon-boron bond, can occur under certain conditions. acs.org The stability of the deuterated boronic acid analog under the specific analytical conditions (e.g., pH of the mobile phase, temperature) must be carefully evaluated to ensure it accurately reflects the behavior of the native analyte.

Investigations into the Stability of this compound within Analytical Samples and Stock Solutions for Research Use

Ensuring the stability of both the analyte and the internal standard in stock solutions and throughout the sample collection, storage, and analysis process is critical for generating reliable data. Stability studies for bortezomib have been conducted under various conditions.

Stock solutions of bortezomib and its deuterated analogs are typically prepared in organic solvents like methanol (B129727) and stored at low temperatures. japsonline.com The stability of bortezomib in reconstituted solutions has been investigated, with studies showing that it can be stable for extended periods when stored at 4°C. nih.govijpbs.com One study found that bortezomib at a concentration of 2.5 mg/mL in 0.9% sodium chloride was stable for 7 days when stored in polypropylene (B1209903) syringes and vials at 5 ± 3 °C. nih.gov However, degradation can occur under stress conditions such as acidic or basic hydrolysis, oxidation, and heat. longdom.orgijpbs.com

Pharmacokinetic and Metabolic Research Investigations Employing Deuterated Bortezomib Analogs

In Vitro Metabolic Stability and Enzyme Kinetic Studies Using (1S,2S)-Bortezomib-d5

In vitro models are essential for predicting a drug's metabolic fate in humans. Systems such as subcellular fractions (e.g., liver microsomes) and cultured hepatocytes are routinely used to assess metabolic stability and identify the enzymes responsible for a drug's breakdown. altex.org In these studies, this compound is critical for ensuring the accuracy of quantitative measurements.

Research using human liver microsomes and hepatocytes has shown that bortezomib (B1684674) undergoes significant metabolism. researchgate.net The primary metabolic pathway is oxidative deboronation, which removes the boronic acid group essential for its proteasome inhibitory activity, resulting in inactive metabolites. cancernetwork.comnih.gov This biotransformation leads to the formation of two diastereomeric carbinolamide metabolites, which can be further metabolized. researchgate.net

Metabolite profiling studies in these in vitro systems aim to identify all significant metabolic products. sciex.com By incubating bortezomib with hepatocytes, researchers can generate a profile of metabolites that is often comparable to what is observed in vivo. researchgate.netnih.gov The use of this compound as an internal standard during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis allows for precise quantification of the rate of disappearance of the parent bortezomib and the corresponding rate of appearance of its various metabolites.

Identifying the specific enzymes that metabolize a drug is crucial for predicting potential drug-drug interactions. For bortezomib, the cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, plays a central role. mdpi.com Studies employing cDNA-expressed human CYP isoforms have identified several enzymes involved in bortezomib's metabolism. researchgate.net

CYP3A4 and CYP2C19 have been identified as the major contributors to the hepatic metabolism of bortezomib. nih.govnih.gov Other isoforms, including CYP1A2, CYP2D6, and CYP2C9, play a lesser role. researchgate.netdrugbank.com The relative contribution of these enzymes has been determined through various methods, including chemical inhibition and immunoinhibition assays in human liver microsomes. nih.gov While the primary pathway is oxidative, the potential role of hydrolases in bortezomib metabolism, particularly in cleaving peptide bonds, is also a consideration in comprehensive metabolic evaluations.

Table 1: Key Enzyme Systems in Bortezomib Metabolism
Enzyme FamilySpecific IsoformRelative ContributionReference
Cytochrome P450CYP3A4Major nih.govnih.gov
Cytochrome P450CYP2C19Major nih.govnih.gov
Cytochrome P450CYP1A2Minor researchgate.netdrugbank.com
Cytochrome P450CYP2D6Minor researchgate.netdrugbank.com
Cytochrome P450CYP2C9Minor researchgate.netdrugbank.com

In Vivo Pharmacokinetic Research in Pre-clinical Animal Models Utilizing this compound

Pre-clinical animal models are indispensable for understanding how a drug behaves in a whole-organism setting. This compound is used in these in vivo studies to ensure reliable quantification of bortezomib concentrations in plasma and various tissues, which is fundamental to characterizing its pharmacokinetic profile. nih.gov

Following intravenous administration in animal models, bortezomib exhibits a distinct pharmacokinetic profile characterized by a rapid initial distribution phase and a prolonged terminal elimination phase. nih.govnih.gov It has a very short initial plasma distribution half-life of less than 10 minutes, indicating rapid movement from the bloodstream into tissues. cancernetwork.comnih.gov This is followed by a much longer terminal elimination half-life, which can exceed 40 hours. nih.gov

The volume of distribution for bortezomib is large, signifying extensive tissue distribution. nih.gov Concentrations in tissues can be one to two orders of magnitude greater than in plasma. nih.gov Elimination occurs through both hepatic metabolism and renal excretion. cancernetwork.comdrugbank.com The use of this compound allows for the construction of accurate concentration-time curves from which these key pharmacokinetic parameters are derived.

Table 2: Pharmacokinetic Parameters of Bortezomib in Pre-clinical Models
ParameterFindingSignificanceReference
Distribution Half-life (Initial)< 10 minutesRapid and extensive tissue uptake nih.gov
Elimination Half-life (Terminal)> 40 hoursSlow clearance from the body nih.gov
Volume of DistributionLargeHigh concentration in tissues relative to plasma nih.govnih.gov
Elimination PathwaysHepatic and RenalMetabolism and direct excretion contribute to clearance cancernetwork.comdrugbank.com

The pharmacokinetics of bortezomib are complex and non-linear, a behavior attributed to its mechanism of action. nih.gov To understand and predict this behavior, physiologically-based pharmacokinetic (PBPK) models have been developed. nih.govnih.gov These models incorporate physiological parameters and drug-specific properties to simulate ADME processes.

A key aspect of bortezomib's pharmacokinetics is target-mediated drug disposition (TMDD). nih.gov Bortezomib binds with high affinity to its target, the 26S proteasome, which is present in varying densities in all tissues. nih.gov This binding significantly influences the drug's distribution and elimination, contributing to its non-linear kinetics. PBPK models that incorporate TMDD have successfully captured the plasma and tissue concentration profiles of bortezomib in mice and have been scaled to predict human pharmacokinetics. nih.govnih.gov The precise concentration data required to build and validate these sophisticated models rely on robust bioanalytical methods, for which this compound is an essential internal standard.

Research on Potential Drug-Drug Interactions Using Isotopic Tracers in Pre-clinical Systems

Given that bortezomib is extensively metabolized by CYP enzymes, there is a potential for drug-drug interactions (DDIs) when co-administered with other drugs that are substrates, inhibitors, or inducers of these same enzymes. nih.gov Isotopic tracers like this compound are crucial in pre-clinical DDI studies to clearly distinguish the metabolic fate of bortezomib from that of a co-administered drug.

In vitro studies using human liver microsomes have evaluated the potential of bortezomib and its major metabolites to inhibit key CYP isoforms. nih.gov Results showed that bortezomib and its deboronated metabolites are mild inhibitors of CYP2C19, and one metabolite is also a mild inhibitor of CYP2C9. nih.gov However, significant inhibition of other major isoforms was not observed. nih.gov

Conversely, the impact of CYP inducers on bortezomib has been studied. Co-administration of rifampicin, a potent CYP3A4 inducer, was found to decrease bortezomib plasma exposure, though it did not significantly affect its pharmacodynamic activity (proteasome inhibition) in one study. nih.gov These findings suggest that while strong CYP3A4 inducers may alter bortezomib pharmacokinetics, the clinical impact may vary. nih.gov The use of stable isotope-labeled compounds in such pre-clinical research allows for unambiguous measurement of the parent drug and its metabolites, even in the presence of complex drug combinations.

Molecular and Cellular Mechanistic Research Applications of 1s,2s Bortezomib D5

Investigations into Proteasome Inhibition Dynamics and Specificity in Cellular Models

The primary mechanism of Bortezomib (B1684674) involves the reversible inhibition of the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins. drugbank.com This inhibition disrupts protein homeostasis and induces apoptosis, particularly in rapidly dividing cancer cells. youtube.com (1S,2S)-Bortezomib-d5 is instrumental in studies designed to precisely characterize these inhibitory dynamics.

Bortezomib primarily targets the chymotrypsin-like activity of the β5 subunit within the 20S catalytic core of the proteasome. nih.gov Understanding the kinetics of this interaction is fundamental to elucidating its biological effects. Research utilizing kinetic assays has characterized Bortezomib as a slow-binding inhibitor.

The use of this compound as an internal standard is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies that underpin target engagement analysis. nih.govnih.gov By enabling the precise measurement of Bortezomib concentrations in cell lysates or surrounding media, researchers can accurately correlate drug exposure with the degree of proteasome inhibition. This allows for the construction of robust models that describe the relationship between drug concentration, target binding, and cellular response.

Table 1: Reported Binding Kinetic Parameters for Bortezomib with the 20S Proteasome This table presents representative data on the binding kinetics of Bortezomib with the human 20S proteasome's chymotrypsin-like (β5) subunit. The use of this compound in associated analytical methods ensures the accuracy of the drug concentrations used to derive these values.

ParameterReported ValueDescription
Ki (Inhibition Constant)~0.6 nMAn indicator of the inhibitor's potency; a lower value signifies stronger binding to the target enzyme.
kon (Association Rate)~1.5 x 106 M-1s-1The rate constant for the binding of the inhibitor to the proteasome.
koff (Dissociation Rate)~1.1 x 10-3 s-1The rate constant for the dissociation of the inhibitor-proteasome complex, indicating the reversibility of the binding.
Half-life of Dissociation (t1/2) ~10 minutesThe time taken for half of the inhibitor-proteasome complexes to dissociate.

Note: Kinetic values can vary based on experimental conditions. The data shown are compiled from various studies for illustrative purposes.

Inhibition of the proteasome by Bortezomib leads to a disruption of the ubiquitin-proteasome system (UPS). A primary consequence is the cellular accumulation of poly-ubiquitinated proteins that are marked for, but not successfully degraded by, the inhibited proteasome. nih.gov This buildup of misfolded or regulatory proteins contributes to endoplasmic reticulum (ER) stress and the activation of apoptotic pathways. youtube.com

In mechanistic studies, this compound allows researchers to establish accurate dose-response relationships. By using it as an internal standard to quantify the exact intracellular concentration of Bortezomib, scientists can precisely correlate the level of proteasome inhibition with the magnitude of poly-ubiquitinated protein accumulation. This quantitative approach is essential for comparing the potency of different proteasome inhibitors and for understanding how cells adapt to proteasomal stress.

Advanced Cellular Proteomic and Peptidomic Profiling Studies

The cellular response to proteasome inhibition is complex, involving widespread changes in protein expression, stability, and turnover. This compound is a key analytical tool that supports advanced mass spectrometry-based proteomic and peptidomic techniques used to map these changes on a global scale.

SILAC is a powerful metabolic labeling strategy used in quantitative proteomics to compare protein abundance between different cell populations. nih.gov In a typical experiment to study Bortezomib's effects, one population of cells is grown in media containing "light" amino acids (e.g., 12C6-arginine), while the other is grown in media with "heavy" stable isotope-labeled amino acids (e.g., 13C6-arginine). The "heavy" cell population is treated with Bortezomib, while the "light" population serves as a control. The cell populations are then combined, and the proteins are analyzed by mass spectrometry. The ratio of heavy to light peptide signals reveals the change in abundance for thousands of proteins simultaneously.

Table 2: Representative Proteins with Altered Abundance Following Bortezomib Treatment as Identified in Quantitative Proteomic Studies This table lists examples of proteins whose expression levels are modulated by proteasome inhibition with Bortezomib. Such data is generated using techniques like SILAC, where this compound serves to standardize drug concentration.

ProteinFunctionEffect of Bortezomib
NOXA (PMAIP1) Pro-apoptotic Bcl-2 family memberUpregulation
IκBα (NFKBIA) Inhibitor of NF-κBStabilization/Accumulation
p27 (CDKN1B) Cell cycle inhibitorStabilization/Accumulation
c-Myc Transcription factor, proto-oncogeneDownregulation (in some contexts)
Cyclin D1 (CCND1) Cell cycle regulatorStabilization/Accumulation

Proteasome inhibition directly impacts protein degradation, thereby altering the turnover rates (i.e., the combined rate of synthesis and degradation) and half-lives of many cellular proteins. Pulse-SILAC (pSILAC) is a variation of the SILAC method used specifically to measure protein turnover. biorxiv.org In pSILAC, cells are switched from "light" to "heavy" media, and the rate of incorporation of heavy amino acids into proteins over time is measured, providing data on synthesis and degradation rates.

Treatment with Bortezomib is expected to decrease the degradation rate of proteins that are substrates of the UPS, leading to an increased protein half-life. biorxiv.org In these dynamic studies, the precise and stable concentration of the inhibitor is critical. This compound is employed to quantify the level of Bortezomib in the experimental system, allowing researchers to build accurate kinetic models of how proteasome inhibition alters the homeostasis of the entire proteome.

Research into Cellular Signaling Pathway Modulation and Regulatory Networks

Bortezomib impacts numerous cellular signaling pathways that control cell survival, proliferation, and apoptosis. nih.gov The use of this compound to achieve precise drug quantification is vital for systems biology approaches that aim to model these complex regulatory networks.

One of the most well-characterized effects of Bortezomib is the inhibition of the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway. drugbank.comnih.gov In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. The degradation of IκB by the proteasome is required for NF-κB activation. By preventing IκB degradation, Bortezomib effectively suppresses the activity of this pro-survival pathway. youtube.com Furthermore, Bortezomib treatment leads to ER stress, which triggers the Unfolded Protein Response (UPR) and can ultimately lead to apoptosis through pathways involving the activation of caspases. nih.govmdpi.com

Quantitative studies, supported by the use of this compound as an analytical standard, allow researchers to link specific concentrations of Bortezomib to the degree of pathway modulation—for example, measuring the reduction in nuclear NF-κB or the increase in apoptotic markers. This allows for the development of predictive models of drug action and the identification of key nodes in signaling networks that determine cellular fate in response to proteasome inhibition.

Table 3: Key Cellular Signaling Pathways Modulated by Bortezomib This table summarizes major signaling networks affected by Bortezomib. Quantitative mechanistic studies investigating these pathways rely on precise drug concentration measurements enabled by tools like this compound.

Signaling PathwayKey MediatorsConsequence of Bortezomib Treatment
NF-κB Pathway IκB, p65 (RelA), p50Inhibition of pathway activation, suppression of pro-survival gene expression.
Apoptosis (Intrinsic/Mitochondrial) Bcl-2 family proteins (Noxa, Bax), Cytochrome c, Caspase-9, Caspase-3Upregulation of pro-apoptotic proteins, leading to caspase activation and cell death.
Unfolded Protein Response (UPR) IRE1, PERK, ATF6Activation due to ER stress from accumulated misfolded proteins, can lead to apoptosis.
Cell Cycle Regulation Cyclins, Cyclin-dependent kinase inhibitors (e.g., p27)Accumulation of key regulators, leading to cell cycle arrest, typically at the G2-M phase.

Phosphoproteomic Investigations of Bortezomib-Induced Signaling Alterations

The use of stable isotope-labeled compounds such as this compound, in conjunction with quantitative phosphoproteomics, has been instrumental in elucidating the complex signaling cascades affected by proteasome inhibition. Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) allow for the precise comparison of protein phosphorylation states between treated and untreated cells, providing a global view of the cellular response to the drug. nih.gov

In studies on multiple myeloma (MM) cells, phosphoproteomic analysis following bortezomib treatment has identified hundreds of phosphoproteins that show significant changes in their phosphorylation status. nih.gov For instance, in one major study, 233 phosphoproteins were identified, with 72 of them exhibiting a 1.5-fold or greater change after treatment. nih.gov These altered proteins span all major functional classes, including a significant number of nucleic acid binding proteins, indicating a broad impact on cellular processes. nih.gov

A key finding from these investigations is the specific alteration in the phosphorylation profile of stathmin, a protein involved in regulating microtubule dynamics. nih.gov Site-specific analysis revealed that bortezomib treatment leads to increased phosphorylation of stathmin at the Ser38 position. nih.govplos.org This event is significant as it suggests a novel mechanism contributing to the apoptotic effects of bortezomib in MM cells. nih.gov Further investigation has shown that the phosphorylation of stathmin at specific serine/threonine residues is a critical part of the cellular response to bortezomib, linking proteasome inhibition to the modulation of microtubule stability and the promotion of cell death. nih.gov

Table 1: Selected Phosphorylation Changes in Myeloma Cells Induced by Bortezomib

Protein Phosphorylation Site Observed Change Implicated Cellular Process Reference
Stathmin Ser38 Increased Apoptosis, Microtubule Dynamics nih.govplos.org
Stathmin Ser16 Increased Cell Death Promotion nih.govplos.org

This systematic profiling of phosphorylation changes provides a deeper understanding of bortezomib's mechanism of action beyond simple proteasome inhibition, identifying previously uncharacterized signaling proteins and pathways involved in its therapeutic effect. nih.gov

Studies on Nuclear Factor-κB (NF-κB) Pathway Inhibition and Related Cellular Processes

The initial rationale for using proteasome inhibitors like bortezomib in cancer therapy was largely based on their ability to inhibit the Nuclear Factor-κB (NF-κB) signaling pathway. kl.ac.atnih.gov This pathway is crucial for cell proliferation and survival, and its suppression is a key therapeutic goal. frontiersin.orgnih.gov Bortezomib was expected to block the degradation of IκBα, the natural inhibitor of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its pro-survival signaling. kl.ac.atnih.gov

However, detailed molecular studies in multiple myeloma (MM) cell lines have revealed a more complex and sometimes contradictory role. nih.gov Research has demonstrated that instead of inhibiting the pathway, bortezomib can significantly down-regulate IκBα expression, leading to the activation of the canonical NF-κB pathway in MM cells. kl.ac.atnih.govsemanticscholar.org This activation is mediated through the phosphorylation of IκB kinase (IKKβ). kl.ac.at Studies have shown that bortezomib treatment triggers NF-κB activation in a wide range of MM cell lines and in primary tumor cells from patients. kl.ac.atnih.gov

This unexpected activation suggests that the cytotoxic effects of bortezomib in MM cells cannot be solely attributed to the inhibition of canonical NF-κB activity. kl.ac.atnih.govresearchgate.net While bortezomib does inhibit the noncanonical NF-κB pathway by blocking the processing of p100 to p52, its effect on the canonical pathway is more nuanced. nih.gov The ultimate pro-apoptotic outcome of bortezomib treatment, despite activating a pro-survival pathway, indicates that the drug initiates a complex series of events where MM cells are already committed to apoptosis, overriding the transient NF-κB activation. nih.gov

Table 2: Bortezomib's Effects on Key NF-κB Pathway Components in MM Cells

Component Role in Pathway Observed Effect of Bortezomib Consequence Reference
IκBα Inhibitor of NF-κB Down-regulated Activation of canonical NF-κB kl.ac.atnih.gov
IKKβ Kinase that phosphorylates IκBα Phosphorylated (Activated) Triggers IκBα degradation kl.ac.at
p65 (RelA) NF-κB subunit Nuclear translocation proceeds Activation of NF-κB target genes kl.ac.atnih.gov

These findings, facilitated by the use of molecular probes, underscore the importance of investigating the full spectrum of a drug's impact on cellular signaling to understand its therapeutic mechanisms and potential for combination therapies, such as with IKKβ inhibitors, which have been shown to enhance bortezomib-induced cytotoxicity. kl.ac.at

Exploration of Resistance Mechanisms to Proteasome Inhibitors Using Labeled Compounds in Cell Lines

The efficacy of proteasome inhibitors, including bortezomib, can be limited by the development of intrinsic or acquired resistance. nih.gov The use of labeled compounds in cell line models is crucial for investigating the molecular underpinnings of this resistance. nih.gov Studies on bortezomib-resistant cell lines have identified several key mechanisms that allow cancer cells to evade the drug's cytotoxic effects.

Beyond direct target modification, resistant cells employ a variety of other strategies. These include the upregulation of pro-survival and anti-apoptotic pathways, which counteract the cell death signals initiated by proteasome inhibition. elifesciences.orgbiorxiv.org Some resistant cell lines have been shown to compensate for the impaired ubiquitin-proteasome system by inducing autophagy as an alternative mechanism for protein clearance. biorxiv.org Furthermore, resistant cells can exhibit altered gene expression related to stress responses. nih.gov

Recent studies using high-content microscopy have identified a morphological signature associated with bortezomib resistance. researchgate.netbiorxiv.org This suggests that intrinsic morphological features of cancer cells could potentially predict their sensitivity to the drug before treatment even begins. researchgate.netbiorxiv.org It has also been observed that cell lines resistant to bortezomib can show cross-resistance to next-generation proteasome inhibitors like carfilzomib (B1684676), but not necessarily to other classes of anti-myeloma drugs. nih.gov

Table 3: Summary of Bortezomib Resistance Mechanisms in Cell Lines

Mechanism Category Specific Mechanism Cellular Consequence Reference
Target Modification Point mutations in PSMB5 gene Decreased drug binding affinity nih.govnih.govelifesciences.org
Overexpression of PSMB5 subunit Increased proteasome chymotrypsin-like activity elifesciences.orgbiorxiv.org
Pathway Alterations Upregulation of pro-survival/anti-apoptotic pathways Evasion of apoptosis elifesciences.orgbiorxiv.org
Induction of autophagy Alternative protein clearance, proteostasis biorxiv.org
Phenotypic Changes Altered cell morphology Unbiased predictor of drug sensitivity researchgate.netbiorxiv.org

| Cross-Resistance | Resistance to other proteasome inhibitors | Reduced efficacy of sequential therapy | nih.gov |

Understanding these varied resistance mechanisms is critical for developing strategies to overcome them, such as combination therapies that target these escape pathways, and for identifying biomarkers that can predict patient response.

Table of Mentioned Compounds

Compound Name
This compound
Bortezomib
Carfilzomib
IκBα
Stathmin
p100

Advanced Research Applications and Future Directions for 1s,2s Bortezomib D5

Development of Novel High-Throughput Analytical Platforms Incorporating Deuterated Standards

The use of stable isotope-labeled compounds is a cornerstone of modern quantitative bioanalysis, particularly in high-throughput screening (HTS) platforms. (1S,2S)-Bortezomib-d5 is ideally suited for this purpose, serving as an internal standard in mass spectrometry-based assays. The five deuterium (B1214612) atoms increase the mass of the molecule, allowing for its clear differentiation from the unlabeled bortezomib (B1684674) without significantly altering its chemical behavior.

In high-throughput analytical platforms, such as those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated standards are indispensable for accurate and precise quantification. They co-elute with the analyte of interest and experience similar ionization effects, effectively normalizing for variations in sample preparation and instrument response. The incorporation of this compound into these platforms can lead to the development of robust and reliable assays for quantifying bortezomib in complex biological matrices like plasma, tissue homogenates, and cell lysates.

The development of such platforms is critical for detailed pharmacokinetic and pharmacodynamic studies, enabling the rapid analysis of a large number of samples. The enhanced precision afforded by using this compound as an internal standard is crucial for establishing accurate drug metabolism profiles and for therapeutic drug monitoring in preclinical and clinical research.

ParameterAssay with Unlabeled StandardAssay with this compound
Limit of Quantification (LOQ) 0.5 ng/mL0.1 ng/mL
Precision (%RSD) <15%<5%
Accuracy (%Bias) ±15%±5%
Matrix Effect Variability HighLow

This interactive table illustrates the hypothetical improvement in assay performance when using a deuterated internal standard like this compound compared to an unlabeled standard. The values presented are for illustrative purposes.

Comparative Research Studies with Unlabeled Bortezomib and Other Proteasome Inhibitor Analogs in Pre-clinical Settings

Preclinical research is essential for understanding the therapeutic potential and mechanisms of action of new drug candidates. Comparative studies involving this compound, unlabeled bortezomib, and other proteasome inhibitors are crucial for dissecting subtle differences in their biological activity. While deuteration is not expected to significantly alter the pharmacological activity of bortezomib, comparative studies can provide valuable insights into the kinetic isotope effect and its potential influence on drug metabolism.

In preclinical models of diseases such as multiple myeloma, this compound can be used alongside unlabeled bortezomib to investigate metabolic stability. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to slower metabolic processing at the site of deuteration. By comparing the metabolic profiles of the two compounds, researchers can identify key metabolic pathways and potential sites of metabolic vulnerability in the bortezomib molecule.

Furthermore, comparative studies with other proteasome inhibitors, such as carfilzomib (B1684676) or ixazomib (B1672701), can help to elucidate the unique and overlapping mechanisms of these drugs. This compound can be used as a tool to precisely quantify bortezomib levels in these studies, ensuring accurate comparisons of potency and efficacy.

CompoundIC50 (nM) in MM.1S cellsMetabolic Stability (t½ in human liver microsomes)
Bortezomib 7.530 min
This compound 7.635 min
Proteasome Inhibitor X 10.245 min

This interactive table provides a hypothetical comparison of in vitro potency and metabolic stability between bortezomib, its deuterated analog, and another proteasome inhibitor. The data is for illustrative purposes only.

Potential Applications in Structural Biology and Biophysical Studies for Ligand-Target Interactions

Understanding the precise molecular interactions between a drug and its target is fundamental to rational drug design. This compound has potential applications in structural biology and biophysical techniques aimed at characterizing the binding of bortezomib to the proteasome.

Techniques such as nuclear magnetic resonance (NMR) spectroscopy can benefit from the use of deuterated ligands. The substitution of hydrogen with deuterium can simplify complex NMR spectra and allow for the selective observation of specific protons in the binding pocket of the target protein. This can provide detailed information about the conformation of the ligand when bound to the proteasome and the nature of the intermolecular interactions.

In biophysical studies, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), this compound can be used to confirm that the deuteration does not significantly alter the binding affinity or thermodynamics of the drug-target interaction. These studies are crucial for validating the use of the deuterated compound as a reliable tracer in other applications.

Integration of Deuterated Tracers in Advanced Systems Biology and Computational Modeling Approaches

Systems biology aims to understand the complex interactions within biological systems. Deuterated tracers like this compound are valuable tools in this field, as they allow for the precise tracking of a molecule's fate within a complex biological network. By using this compound, researchers can follow the absorption, distribution, metabolism, and excretion (ADME) of bortezomib with high precision.

The quantitative data generated from these tracer studies can be used to develop and refine computational models of drug disposition and action. These models can simulate the effects of bortezomib on various cellular pathways and help to predict the drug's efficacy and potential off-target effects. The integration of experimental data from studies using this compound can significantly improve the predictive power of these models.

Advanced imaging techniques, such as nanoscale secondary ion mass spectrometry (NanoSIMS), can be used to visualize the subcellular distribution of deuterated tracers, providing unprecedented insights into how drugs interact with their targets within the cellular environment.

Unexplored Research Avenues for Isotopic Labeling in Drug Discovery and Mechanistic Biology

The applications of isotopic labeling in drug discovery and mechanistic biology are continually expanding. While this compound is primarily used as an internal standard, there are several unexplored research avenues where it could provide significant value.

One such area is in the study of drug resistance mechanisms. By using this compound, researchers could investigate whether alterations in drug metabolism or efflux contribute to the development of resistance to bortezomib. The ability to accurately quantify the drug and its metabolites in sensitive and resistant cell lines would be crucial for these studies.

Another potential application is in the field of proteomics. Stable isotope labeling by amino acids in cell culture (SILAC) is a powerful technique for quantitative proteomics. This compound could be used in combination with SILAC to study the effects of bortezomib on protein turnover and the ubiquitin-proteasome system in a highly quantitative manner.

The development of new analytical techniques, such as high-resolution mass spectrometry, will continue to open up new possibilities for the use of deuterated compounds like this compound in biomedical research. These advancements will enable more sensitive and detailed investigations into the complex biological processes that underlie disease and drug action.

Q & A

Q. Q. What systematic approaches integrate heterogeneous data from this compound studies (e.g., in vitro, in vivo, clinical)?

  • Answer :
  • Ontology-Based Databases : Use platforms like ChEMBL or PubChem to standardize compound identifiers and assay metadata.
  • Machine Learning Pipelines : Train models on isotopic pharmacokinetics to predict unobserved parameters.
  • Cross-Study Validation : Apply CONSORT-like checklists to ensure data compatibility and reduce bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.